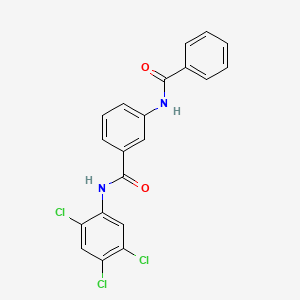
3-benzamido-N-(2,4,5-trichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzamido-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound known for its unique structure and properties It is composed of a benzamido group attached to a benzamide moiety, with three chlorine atoms substituted at the 2, 4, and 5 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of benzoyl chloride with 2,4,5-trichloroaniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-benzamido-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-benzamido-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,4,5-trichlorophenyl)benzamide
- 3-amino-N-(2,4,5-trichlorophenyl)benzamide
- 3-(benzoylamino)-N-(2,4,5-trichlorophenyl)benzamide
Uniqueness
3-benzamido-N-(2,4,5-trichlorophenyl)benzamide is unique due to its specific substitution pattern and the presence of both benzamido and benzamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its reactivity and potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C20H13Cl3N2O2 |
|---|---|
Molecular Weight |
419.7 g/mol |
IUPAC Name |
3-benzamido-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C20H13Cl3N2O2/c21-15-10-17(23)18(11-16(15)22)25-20(27)13-7-4-8-14(9-13)24-19(26)12-5-2-1-3-6-12/h1-11H,(H,24,26)(H,25,27) |
InChI Key |
NYKLCLGHJZVHRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















